![molecular formula C12H8ClF3N2O B12861153 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol
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Overview
Description
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol is a chemical compound that features a pyrimidine ring substituted with a chloromethyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the pyrimidine ring.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, ambient or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol exhibits substantial biological activity, particularly as an anticancer agent. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation and exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is believed to enhance interactions with biological targets, potentially improving efficacy against specific kinases or enzymes involved in cancer progression.
Mechanisms of Action
The compound may inhibit specific protein kinases, positioning it as a candidate for targeted cancer treatment. Preliminary studies suggest that it could also inhibit certain enzymes related to tumor growth and inflammation, indicating its dual potential as both an anticancer and anti-inflammatory agent.
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
- Inhibition Studies : Research has demonstrated that this compound can inhibit specific protein kinases involved in cancer cell signaling pathways, leading to reduced tumor growth rates in vitro.
- Anti-inflammatory Potential : Preliminary findings suggest that it may also affect inflammatory pathways, providing a dual therapeutic approach for conditions involving both cancer and inflammation.
These studies highlight the compound's versatility and potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the chloromethyl group can participate in covalent bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Methyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol:
2-[4-(Trifluoromethyl)phenyl]pyrimidin-4-ol: Lacks the chloromethyl group, leading to different chemical behavior and uses.
Uniqueness
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol is unique due to the presence of both the chloromethyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for forming covalent bonds, making the compound valuable in various research and industrial applications.
Biological Activity
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol, with CAS number 261959-08-4, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its unique molecular structure, which includes a chloromethyl group and a trifluoromethyl-substituted phenyl ring. The compound's molecular weight is approximately 288.65 g/mol, and it has been studied for its interactions with various biological targets.
The chemical formula of the compound is C11H7ClF3N2O, and it possesses several notable properties:
- Molecular Weight : 288.65 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) indicate significant bioavailability .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
K562 (CML) | 2.27 |
HL-60 (APL) | 1.42 |
OKP-GS (RCC) | 4.56 |
These results indicate that the compound exhibits potent cytotoxicity against chronic myelogenous leukemia (CML) and acute promyelocytic leukemia (APL) cell lines, comparable to established protein kinase inhibitors like imatinib .
The mechanism underlying the anticancer activity of this compound appears to involve:
- Inhibition of Protein Kinases : The compound has shown inhibitory effects on PDGFRα and PDGFRβ at concentrations as low as 1 μM, suggesting its role as a potential protein kinase inhibitor .
- Induction of Apoptosis : It induces apoptosis and cell cycle arrest at the G2/M phase in sensitive cancer cell lines, preventing further cell division .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- BBB Permeability : Yes
- P-glycoprotein Substrate : No
- CYP Inhibition : Inhibits CYP1A2 and CYP2C19, which may impact drug metabolism .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that compounds similar to this compound showed significant anti-proliferative activity across multiple cancer cell lines, with IC50 values indicating strong efficacy against leukemia cells .
- In Silico Modeling : Molecular docking studies have revealed that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .
- Comparative Analysis : When compared to other known inhibitors, such as sorafenib, this compound displayed comparable efficacy against specific cancer types, suggesting it could be a viable alternative or complement in cancer treatment regimens .
Properties
Molecular Formula |
C12H8ClF3N2O |
---|---|
Molecular Weight |
288.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H8ClF3N2O/c13-6-9-5-10(19)18-11(17-9)7-1-3-8(4-2-7)12(14,15)16/h1-5H,6H2,(H,17,18,19) |
InChI Key |
LUNMOTXAFVUXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)CCl)C(F)(F)F |
Origin of Product |
United States |
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